molecular formula C8H8N2O4 B1450893 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid CAS No. 914637-56-2

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1450893
M. Wt: 196.16 g/mol
InChI Key: HHOOJYZDFJWSTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .


Molecular Structure Analysis

The molecular structure of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is characterized by a conjugated system with double bonds in the chain of the benzene ring-iminoethyl fragment-benzene ring .


Chemical Reactions Analysis

The chemical reactions of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid involve the weak N-O bond in the isoxazole ring, which tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazolines, closely related to the core structure of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid, have been highlighted for their significant medicinal potential. They are recognized for their anticancer properties, with studies focusing on natural sources, synthetic pathways, and structural-activity relationships to develop novel anticancer agents (Kaur et al., 2014). The exploration of isoxazoline derivatives underscores the compound's potential application in designing therapeutic agents targeting various cancers.

Role in Organic Synthesis

Isoxazolines serve as versatile scaffolds in organic synthesis, enabling the construction of complex molecular architectures. This versatility suggests that derivatives like 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid could be pivotal in synthesizing novel organic compounds with potential applications in drug discovery and material science (Melo, 2010).

Interaction with Biological Targets

Research into the electronic systems of biologically important ligands, including those with carboxylic acid functionalities, reveals the importance of understanding how metals can influence the electronic structure and, consequently, the biological activity of such molecules (Lewandowski et al., 2005). This knowledge is crucial for developing compounds with desired reactivity and stability, indicating the potential of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid in biochemical applications.

Environmental and Biological Implications

The study of carboxylic acids, including their role as biorenewable chemicals and their effects on microbial inhibitors, provides insights into the environmental and biological implications of such compounds. Understanding how carboxylic acids like 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid interact with and inhibit microbial growth can inform the development of more sustainable and environmentally friendly chemical processes (Jarboe et al., 2013).

Future Directions

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, the future directions of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid could involve further exploration of its biological properties and potential applications in medicinal chemistry .

properties

IUPAC Name

1-(1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-7-3-5(8(12)13)4-10(7)6-1-2-14-9-6/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOOJYZDFJWSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NOC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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